molecular formula C14H18N2O5 B1197842 Chicamycin A CAS No. 89675-37-6

Chicamycin A

カタログ番号: B1197842
CAS番号: 89675-37-6
分子量: 294.3 g/mol
InChIキー: FDZKMDGYTVIWIB-LCWDIZFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Chicamycin A is a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic originally isolated from Streptomyces species. Its structure was elucidated through chemical degradation and spectral analysis, revealing a complex polycyclic framework: 2(S),11(R),11a(S)-1,2,3,10,11,11a-hexahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepine-5-one . This compound exhibits DNA-binding activity, targeting specific sequences to disrupt transcription and replication, a hallmark mechanism of PBDs . Chicamycin A is distinguished by its hydroxyl and methoxy substituents on the aromatic ring and pyrrolidine moiety, which influence its biological activity and solubility .

特性

CAS番号

89675-37-6

分子式

C14H18N2O5

分子量

294.3 g/mol

IUPAC名

(6R,6aS,8S)-3,8-dihydroxy-2,6-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C14H18N2O5/c1-20-12-4-8-9(5-11(12)18)15-13(21-2)10-3-7(17)6-16(10)14(8)19/h4-5,7,10,13,15,17-18H,3,6H2,1-2H3/t7-,10-,13+/m0/s1

InChIキー

FDZKMDGYTVIWIB-LCWDIZFYSA-N

SMILES

COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O

異性体SMILES

CO[C@@H]1[C@@H]2C[C@@H](CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O

正規SMILES

COC1C2CC(CN2C(=O)C3=CC(=C(C=C3N1)O)OC)O

同義語

1,2,3,10,11a-pentahydro-2,8-dihydroxy-7,11-dimethoxy-5H-pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one
chicamycin A

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Differences Among PBD Antibiotics

Compound Core Structure Key Substituents DNA-Binding Specificity Biological Activity
Chicamycin A Pyrrolo[2,1-c][1,4]benzodiazepine 2,8-dihydroxy; 7,11-dimethoxy; hexahydro pyrrolidine ring Prefers guanine-rich regions Antitumor, inhibits transcription
Chicamycin B Pyrrolo[2,1-c][1,4]benzodiazepine Demethanolated form of Chicamycin A; lacks 11-methoxy group Similar to Chicamycin A Reduced potency vs. Chicamycin A
Neothramycin Pyrrolo[2,1-c][1,4]benzodiazepine 2,8-dihydroxy; 7-methoxy; tetrahydro pyrrolidine ring (differs in hydroxyl position) Binds adenine-thymine-rich regions Antitumor, lower cytotoxicity
Anthramycin Pyrrolo[2,1-c][1,4]benzodiazepine 2-hydroxy; 7-methoxy; unsaturated pyrrolidine ring Covalent adducts with guanine Potent antitumor, high toxicity
DC-81 Pyrrolo[2,1-c][1,4]benzodiazepine 8-methoxy; unsaturated pyrrolidine ring Cross-links DNA strands Anticancer, moderate potency
Porothramycin Pyrrolo[2,1-c][1,4]benzodiazepine 2,8-dihydroxy; 7-methoxy; saturated pyrrolidine ring Targets minor DNA grooves Antitumor, synergistic with other agents

Functional and Mechanistic Differences

  • DNA Interaction: Chicamycin A and B bind non-covalently to guanine-rich DNA regions via hydrogen bonding and van der Waals interactions, facilitated by their hydroxyl and methoxy groups . Anthramycin forms covalent bonds with guanine N2 positions, enhancing its cytotoxicity but increasing off-target effects . DC-81 induces DNA cross-linking, leading to irreversible helix distortion .
  • Therapeutic Profiles :

    • Chicamycin A demonstrates moderate cytotoxicity compared to Anthramycin, which exhibits higher potency but narrower therapeutic windows .
    • Neothramycin’s altered hydroxyl configuration reduces DNA-binding affinity, resulting in lower antitumor efficacy .
    • Porothramycin’s saturated pyrrolidine ring improves solubility, enabling combination therapies .

Research Findings and Clinical Relevance

  • Chicamycin A vs. Neothramycin : Structural analysis reveals that Chicamycin A’s 11-methoxy group and hexahydro pyrrolidine ring enhance its stability and DNA-binding capacity compared to Neothramycin, which lacks these features .
  • Chicamycin A vs. Anthramycin: While both target DNA, Chicamycin A’s non-covalent binding reduces genotoxicity, making it a safer candidate for prolonged use .
  • Synergistic Potential: Porothramycin and Chicamycin A show synergistic effects in preclinical models, likely due to complementary DNA-targeting mechanisms .

Q & A

Q. How can researchers establish the mechanism of action of Chicamycin A in bacterial inhibition?

To determine the mechanism, employ a combination of biochemical assays (e.g., minimum inhibitory concentration [MIC] testing) and genomic/proteomic profiling. For example:

  • Perform time-kill curve assays to assess bactericidal vs. bacteriostatic effects .
  • Use transcriptomic analysis (RNA sequencing) to identify differentially expressed genes in bacterial cultures treated with Chicamycin A .
  • Validate protein targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding interactions .

Table 1: Key Analytical Techniques for Mechanism Studies

TechniqueApplicationSensitivityReference
MIC AssayDetermine inhibitory concentrationModerate
RNA-SeqIdentify gene expression changesHigh
SPRQuantify ligand-protein bindingHigh

Q. What experimental designs are optimal for isolating Chicamycin A from natural sources?

Use a multi-step purification approach:

  • Begin with solvent extraction (e.g., ethyl acetate for secondary metabolites) followed by chromatographic separation (HPLC or TLC).
  • Validate purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
  • Apply bioassay-guided fractionation to track antibacterial activity across purification stages .

Advanced Research Questions

Q. How should researchers resolve contradictory data on Chicamycin A’s bioactivity across bacterial strains?

Address discrepancies through:

  • Orthogonal assays (e.g., checkerboard synergy testing) to rule out methodological artifacts .
  • Structural elucidation of Chicamycin A variants (e.g., minor glycosylation differences) using LC-MS/MS and X-ray crystallography .
  • Strain-specific genomic analysis to identify resistance markers (e.g., efflux pump genes) that may explain differential susceptibility .

Q. What strategies mitigate cytotoxicity of Chicamycin A in eukaryotic cells while retaining antibacterial efficacy?

  • Conduct structure-activity relationship (SAR) studies to modify functional groups linked to cytotoxicity .
  • Use nanoparticle encapsulation (e.g., liposomes) to enhance targeted delivery and reduce off-target effects .
  • Validate selectivity via dual RNA-seq (host-pathogen transcriptomics) to identify pathways unaffected in human cells .

Q. How can contradictory findings in Chicamycin A’s pharmacokinetic profiles be reconciled?

  • Perform allometric scaling across species (e.g., murine vs. primate models) to account for metabolic differences .
  • Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under varying physiological conditions .
  • Validate in vitro-in vivo correlation (IVIVC) using microdialysis or tissue homogenate studies .

Methodological Best Practices

Q. What frameworks ensure rigorous experimental design in Chicamycin A research?

Apply the FINER criteria :

  • Feasible : Pilot studies to assess scalability of synthesis/purification .
  • Novel : Cross-validate findings against existing antibiotics (e.g., macrolides) to highlight unique mechanisms .
  • Ethical : Adhere to institutional biosafety protocols for handling antibiotic-resistant pathogens .

Q. How should researchers address conflicting interpretations of Chicamycin A’s resistance mechanisms?

  • Use confocal microscopy to visualize bacterial membrane permeability changes post-treatment .
  • Apply CRISPR-Cas9 gene editing to knock out putative resistance genes and assess phenotypic reversion .
  • Conduct meta-analysis of published datasets to identify consensus resistance pathways .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in Chicamycin A studies?

  • Fit data to Hill-Langmuir equations to calculate EC₅₀ values .
  • Use mixed-effects models to account for batch-to-batch variability in natural product extracts .
  • Apply false discovery rate (FDR) correction in high-throughput genomic/proteomic datasets .

Q. How can researchers enhance reproducibility in Chicamycin A bioactivity assays?

  • Standardize protocols using CLSI guidelines for antibiotic susceptibility testing .
  • Include positive/negative controls (e.g., ciprofloxacin for Gram-negative bacteria) in all experiments .
  • Deposit raw data in public repositories (e.g., NCBI’s BioProject) for independent validation .

Q. What criteria distinguish artifact signals from true bioactivity in high-throughput screens?

  • Perform counter-screening against non-target organisms (e.g., Saccharomyces cerevisiae) to rule out nonspecific effects .
  • Use label-free biosensors (e.g., impedance-based systems) to detect subtle cellular responses .
  • Validate hits via orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chicamycin A
Reactant of Route 2
Chicamycin A

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